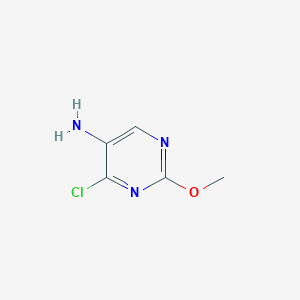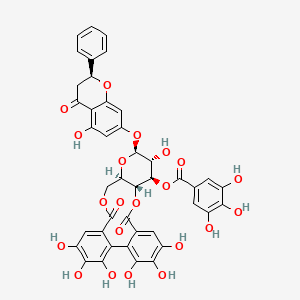
Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose is a complex flavonoid compound. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is derived from pinocembrin, which is found in various plants and propolis. It has been studied for its potential pharmacological activities, including neuroprotection, anti-oxidation, and anti-inflammation .
準備方法
Synthetic Routes and Reaction Conditions
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose can be synthesized through a series of chemical reactions involving pinocembrin as the starting material. The synthesis typically involves the esterification of pinocembrin with gallic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as metabolic engineering and fermentation strategies. These methods can enhance the biosynthesis efficiency of the compound. For instance, a two-phase pH fermentation strategy can be employed to optimize the production yield .
化学反応の分析
Types of Reactions
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can result in various derivatives of the original compound .
科学的研究の応用
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is studied for its potential effects on cellular processes, including its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose involves several molecular targets and pathways:
Neuroprotection: The compound reduces nerve damage in ischemic areas by mitigating mitochondrial dysfunction and oxidative stress.
Anti-oxidation: It enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species.
Anti-inflammation: The compound inhibits the expression of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Pinocembrin: The parent compound, known for its neuroprotective and antioxidant properties.
Pinobanksin: A hydroxylated derivative of pinocembrin with similar pharmacological activities.
Thonningianins: Compounds with a pinocembrin dihydrochalcone group, known for their anti-inflammatory and neuroprotective effects.
Uniqueness
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose is unique due to its complex structure, which enhances its pharmacological activities compared to its simpler counterparts. The presence of the galloyl and hexahydroxydiphenoyl groups contributes to its potent antioxidant and anti-inflammatory effects .
特性
分子式 |
C42H32O21 |
|---|---|
分子量 |
872.7 g/mol |
IUPAC名 |
[(10R,11R,12R,13S,15R)-3,4,5,12,21,22,23-heptahydroxy-13-[[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2/t25-,27+,36+,37+,38+,42+/m0/s1 |
InChIキー |
HJEXOQUMFMERIM-HTKTYWDRSA-N |
異性体SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
正規SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
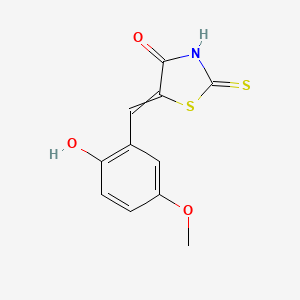
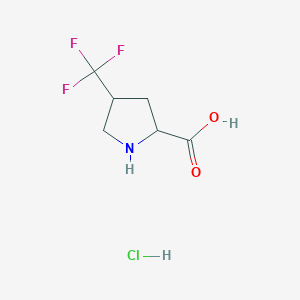
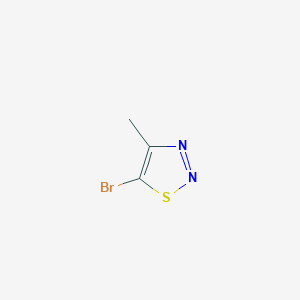
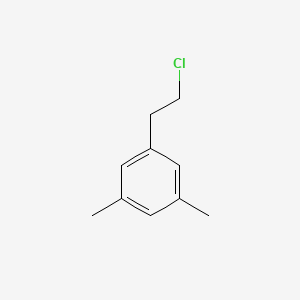
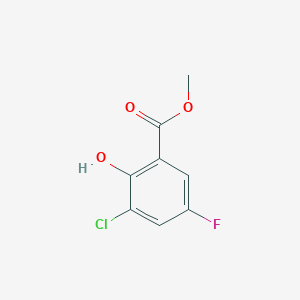
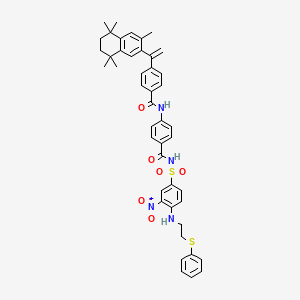
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
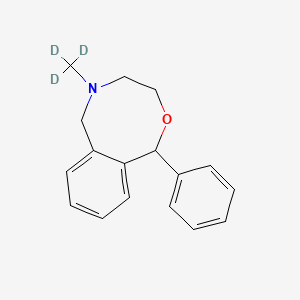
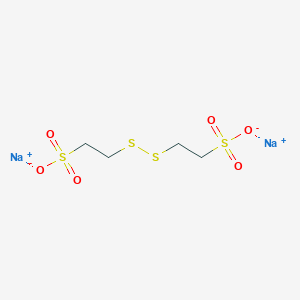
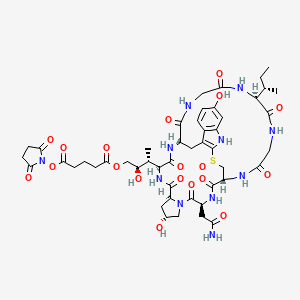
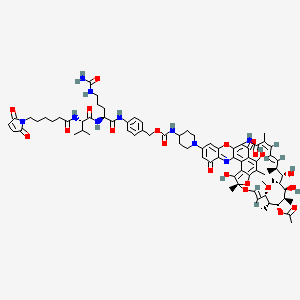
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
